Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane
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Overview
Description
Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane is a silicon-based organic compound known for its unique structural properties and reactivity. This compound features multiple trimethylsilyl groups, which contribute to its stability and versatility in various chemical reactions. It is commonly used in organic synthesis and materials science due to its ability to act as a protective group and its involvement in the formation of silicon-oxygen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method includes the following steps:
Starting Materials: Trimethylsilyl chloride and a suitable alcohol or silanol.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale synthesis might utilize automated systems for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of simpler silanes or silanols.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new organosilicon compounds with different functional groups.
Oxidation: Production of silanols or siloxanes.
Reduction: Generation of simpler silanes or silanols.
Scientific Research Applications
Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane is utilized in various scientific research fields:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Applied in the production of advanced materials, including coatings and adhesives, due to its ability to form strong silicon-oxygen bonds.
Mechanism of Action
The mechanism by which Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane exerts its effects involves the formation and cleavage of silicon-oxygen bonds. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the desired transformations. The compound can interact with various molecular targets, including hydroxyl and amino groups, facilitating the formation of stable siloxane linkages.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A simpler compound used for similar protective purposes.
Trimethylsilyl trifluoromethanesulfonate: Known for its strong electrophilic properties.
Hexamethyldisilazane: Used as a silylating agent in organic synthesis.
Uniqueness
Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane stands out due to its multiple trimethylsilyl groups, which provide enhanced stability and reactivity compared to simpler silyl compounds. Its unique structure allows for versatile applications in various fields, making it a valuable tool in both research and industrial settings.
Properties
IUPAC Name |
trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32O2Si3/c1-15(2,3)11-12(14-17(7,8)9)10-13-16(4,5)6/h12H,10-11H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPKKBNNSGISB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(CO[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32O2Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400440 |
Source
|
Record name | trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154557-38-7 |
Source
|
Record name | trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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